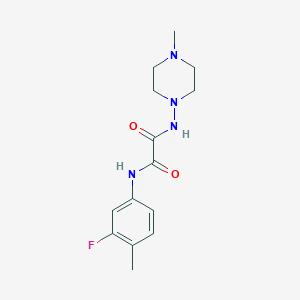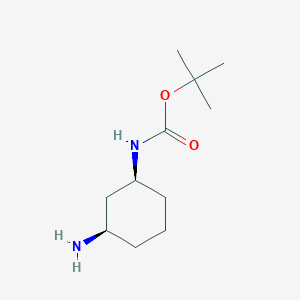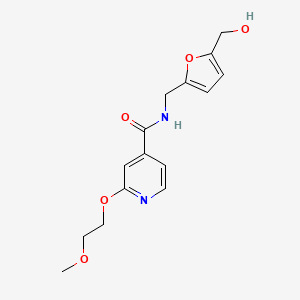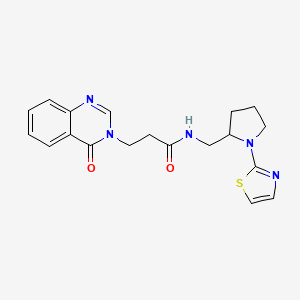
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research has identified compounds within this class as potent inhibitors of specific enzymes. For example, the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3 have been detailed, showcasing the importance of stereochemistry for selectivity and potency. These inhibitors have implications for studying ADP-ribosylation, with potential therapeutic applications (Lindgren et al., 2013).
Antimicrobial and Anti-inflammatory Activity
Several derivatives have been synthesized and characterized, demonstrating marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains. This highlights the therapeutic potential of these compounds in treating inflammation and infections while offering insights into their physicochemical properties and structure-activity relationships (Zablotskaya et al., 2013).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor activity. These findings are crucial for developing new cancer therapies, highlighting the compounds' potential as lead molecules for further drug development (Al-Suwaidan et al., 2016).
Novel Heterocyclic Compounds Synthesis
The versatility of these compounds extends to the synthesis of novel heterocyclic structures. Research into the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has led to the creation of trichloromethylated bridgehead N-heterocycles, contributing to the diversity of synthetic organic chemistry and expanding the toolbox for medicinal chemistry applications (Yavari et al., 2006).
Analgesic Agents
Research into the synthesis, characterization, and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents underscores the therapeutic potential of these compounds. This work contributes to understanding the structural requirements for bioactivity, paving the way for new pain management solutions (Farag et al., 2012).
Propiedades
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

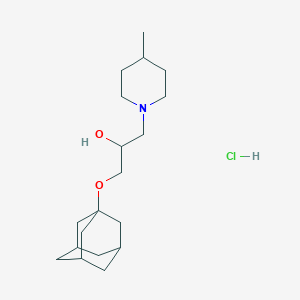
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2523750.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
![Benzo[d]thiazol-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2523753.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate](/img/structure/B2523754.png)
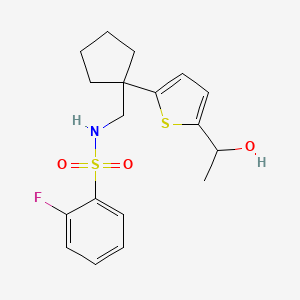
![N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2523757.png)

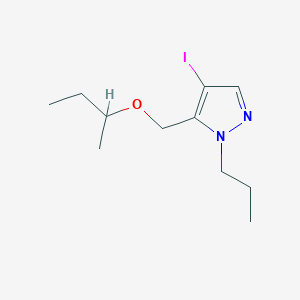
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
